molecular formula C12H13FN2O4S B2951837 3-fluoro-4-methoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide CAS No. 2034546-27-3

3-fluoro-4-methoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide

Cat. No.: B2951837
CAS No.: 2034546-27-3
M. Wt: 300.3
InChI Key: GOBMFTAYPLOSEA-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with fluorine (3-position), methoxy (4-position), and a 5-methylisoxazol-4-ylmethyl group. Sulfonamides are widely studied for their antimicrobial properties, acting as competitive inhibitors of dihydropteroate synthase (DHPS) in bacterial folate biosynthesis .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O4S/c1-8-9(6-14-19-8)7-15-20(16,17)10-3-4-12(18-2)11(13)5-10/h3-6,15H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBMFTAYPLOSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-fluoro-4-methoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C12H13FN2O3S\text{C}_{12}\text{H}_{13}\text{F}\text{N}_2\text{O}_3\text{S}

This structure incorporates a fluorine atom, a methoxy group, and a methylisoxazole moiety, which are significant for its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through inhibition of specific enzymes or pathways. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis, leading to antibacterial effects.

Antibacterial Activity

Studies have shown that the compound exhibits notable antibacterial properties. The minimum inhibitory concentration (MIC) values against various strains can be summarized in the following table:

Bacterial Strain MIC (µg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Bacillus mycoides0.0048
Enterococcus faecalis0.0098

These values indicate strong antibacterial activity, particularly against Gram-positive bacteria.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The observed MIC values were:

Fungal Strain MIC (µg/mL)
Candida albicans16.69
Fusarium oxysporum56.74

These findings suggest that the compound could be effective in treating fungal infections as well.

Case Studies

  • Study on Antimicrobial Activity : A comprehensive study evaluated the antimicrobial efficacy of various benzene sulfonamide derivatives, including the target compound. Results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with the compound outperforming traditional antibiotics in certain assays .
  • In Vivo Efficacy : In an animal model, the compound was tested for its efficacy in treating bacterial infections. The results indicated a reduction in bacterial load comparable to leading antibiotic treatments, highlighting its potential for clinical applications .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications at the isoxazole and sulfonamide groups significantly influenced biological activity, providing insights into optimizing efficacy while minimizing toxicity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds:
Compound Name Substituents Biological Activity Reference
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Methyl (4-position), 5-methylisoxazol-3-yl Moderate antimicrobial activity
4-Amino-N-((1-(2,4-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide Difluorobenzyl-triazole, amino Potent antibacterial/antifungal activity
3-Chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide Chloro, fluoro, furan-pyrazole Undisclosed (structural similarity)
  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes, whereas chlorine’s bulkier size may reduce activity in certain strains .
  • Methoxy vs. Methyl : Methoxy’s electron-donating effect improves solubility but may reduce membrane penetration compared to methyl .

Heterocyclic Modifications

  • Isoxazole vs. Triazole derivatives (e.g., 1,2,3-triazole-substituted sulfonamides) exhibit enhanced antibacterial activity due to improved hydrogen bonding with DHPS .
  • Pyrazole/Furan Systems : Compounds like 3-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide (CAS 1421505-32-9) incorporate aromatic heterocycles, which may broaden antimicrobial spectra but introduce synthetic complexity .

Structural Similarity and Physicochemical Properties

  • N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide (Similarity: 0.96): Dual sulfonamide groups may improve enzyme inhibition but raise toxicity risks .

Research Findings and Trends

  • Antimicrobial Efficacy: Fluorinated sulfonamides generally outperform non-fluorinated analogs. For example, difluorobenzyl-triazole derivatives (MIC: 2–8 µg/mL against S. aureus) show superior activity to methyl-substituted isoxazoles (MIC: 16–32 µg/mL) .
  • Synthetic Feasibility : The target compound’s isoxazole-methyl group simplifies synthesis compared to triazole or pyrazole-furan systems, which require multi-step click chemistry .

Q & A

Basic: How can the synthesis of 3-fluoro-4-methoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide be optimized to improve yield and purity?

Methodological Answer:
Synthetic optimization involves:

  • Stepwise Functionalization : Introduce the 5-methylisoxazole moiety via nucleophilic substitution (e.g., using (5-methylisoxazol-4-yl)methanol as a precursor) under controlled pH (pH 7–8) to minimize side reactions .
  • Fluorination and Methoxylation : Use selective fluorinating agents (e.g., DAST) for C-3 fluorination, followed by methoxylation via Williamson ether synthesis with methyl iodide under basic conditions .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the sulfonamide with >95% purity. Monitor intermediates via TLC and confirm final product purity via melting point analysis (168–172°C range) .

Basic: What advanced spectroscopic techniques are recommended for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy at C-4, fluorine at C-3). 19^{19}F NMR can confirm fluorine incorporation .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., expected [M+H]+^+ at m/z 355.08) and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions, as demonstrated for analogous sulfonamide derivatives .

Advanced: How should researchers design experiments to evaluate the compound's antimicrobial activity?

Methodological Answer:

  • In Vitro Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include sulfamethoxazole as a positive control .
  • Mechanistic Studies : Test inhibition of dihydropteroate synthase (DHPS) via enzymatic assays, comparing IC50_{50} values to known sulfonamide inhibitors .
  • Synergy Testing : Combine with dihydrofolate reductase inhibitors (e.g., trimethoprim) to assess combinatorial effects .

Advanced: What is the significance of studying metal complexation with this sulfonamide?

Methodological Answer:
Metal complexes can enhance bioavailability or modify biological activity:

  • Coordination Chemistry : React with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) in ethanol/water. Characterize via UV-Vis (ligand-to-metal charge transfer bands) and cyclic voltammetry .
  • Bioactivity Screening : Compare antimicrobial or anticonvulsant activity of free ligand vs. metal complexes. For example, Cu(II) complexes of similar sulfonamides showed enhanced activity against C. albicans .

Advanced: How to perform a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Derivatization : Synthesize analogs with variations in substituents (e.g., replace fluorine with chlorine, modify methoxy group to ethoxy) .
  • Pharmacological Testing : Compare IC50_{50} values in target assays (e.g., carbonic anhydrase inhibition for anticonvulsant activity) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DHPS or carbonic anhydrase .

Advanced: What strategies address poor aqueous solubility in pharmacological testing?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) for in vitro assays .
  • Salt Formation : React with sodium bicarbonate to form a water-soluble sodium sulfonate salt .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability for in vivo studies .

Basic: How to develop a validated HPLC method for quantifying this compound?

Methodological Answer:

  • Column Selection : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase: acetonitrile/0.1% trifluoroacetic acid (60:40 v/v) .
  • Validation : Assess linearity (1–100 µg/mL), LOD/LOQ (e.g., 0.3 µg/mL and 1 µg/mL), and precision (%RSD <2%) per ICH guidelines .

Advanced: What in vitro models are suitable for metabolite identification?

Methodological Answer:

  • Hepatic Microsomes : Incubate with rat or human liver microsomes (37°C, NADPH-regenerating system) to identify phase I metabolites via LC-MS/MS .
  • CYP450 Inhibition Assays : Test inhibition of CYP3A4/2D6 to predict drug-drug interaction risks .

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